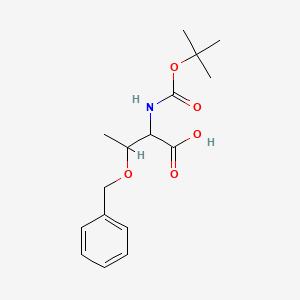

Boc-O-benzyl-L-threonine

Description

Significance of Protected Amino Acid Building Blocks in Peptide Chemistry and Beyond

The synthesis of peptides with a defined sequence is a formidable challenge due to the bifunctional nature of amino acids, which contain both an amino group and a carboxylic acid group. chemrxiv.org Without protection, uncontrolled polymerization and the formation of numerous side products would render the synthesis of a specific peptide sequence nearly impossible. weebly.com Protecting groups temporarily block one or more functional groups, allowing for the controlled, stepwise formation of peptide bonds. rsc.orgaltabioscience.com This strategy, a cornerstone of both solid-phase peptide synthesis (SPPS) and solution-phase methods, ensures high yields and purity of the desired peptide. rsc.orggenscript.com

The importance of protected amino acids extends beyond peptide synthesis. They are invaluable chiral synthons for the creation of a diverse range of organic molecules, including alkaloids, antibiotics, and other natural products. researchgate.net The inherent chirality of amino acids provides a readily available source of stereochemical control, which is crucial for the biological activity of many pharmaceutical compounds.

The L-Threonine Moiety: Biological Relevance and Synthetic Utility

L-Threonine is one of the 20 proteinogenic amino acids, meaning it is a fundamental component of proteins and is encoded by the genetic code. It is an essential amino acid for humans, who must obtain it from their diet. nih.gov L-Threonine plays a crucial role in various biological processes, including protein synthesis, immune function, and the metabolism of fats. mdpi.com It is a precursor for the synthesis of other amino acids, such as glycine (B1666218) and serine, and is a key component of structural proteins like collagen and elastin. drugbank.com

The unique structure of L-threonine, which contains a secondary hydroxyl group on its side chain, also makes it a valuable and versatile building block in organic synthesis. This hydroxyl group can be a site for post-translational modifications in proteins, such as glycosylation and phosphorylation, which are critical for regulating protein function. wikipedia.org In synthetic chemistry, this hydroxyl group offers a handle for further chemical transformations, allowing for the creation of complex and diverse molecular architectures. researchgate.netacs.org For instance, derivatives of threonine are utilized in the synthesis of pharmaceuticals and biodegradable plastics.

Rationale for N-tert-Butoxycarbonyl (Boc) and O-Benzyl Protecting Groups in Amino Acid Synthesis

The selection of appropriate protecting groups is a critical aspect of synthetic strategy. The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids. genscript.com Its popularity stems from several key advantages. The Boc group is easily introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). wikipedia.org It is stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents, which allows for selective manipulation of other parts of the molecule. organic-chemistry.org Crucially, the Boc group can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), which minimizes the risk of side reactions or damage to sensitive functional groups. genscript.comwikipedia.org

The benzyl (B1604629) (Bzl) group is a common choice for protecting the side-chain hydroxyl group of amino acids like threonine and serine. The benzyl ether linkage is stable to the acidic and basic conditions often employed in peptide synthesis, including the conditions used for the removal of the Boc group. kuleuven.be This "orthogonality" is a key principle in protecting group strategy, allowing for the selective deprotection of one group while others remain intact. researchgate.net The benzyl group can be removed under different conditions, most commonly through catalytic hydrogenation, which provides an additional layer of synthetic flexibility. masterorganicchemistry.com This robust and selective protection scheme makes the combination of Boc and benzyl groups a powerful tool for the synthesis of complex peptides and other organic molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H23NO5 |

|---|---|

Molecular Weight |

309.36 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid |

InChI |

InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19) |

InChI Key |

CTXPLTPDOISPTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Boc O Benzyl L Threonine and Its Analogues

Established Synthetic Pathways for Boc-O-benzyl-L-threonine

The preparation of this compound involves the sequential protection of the amino and hydroxyl functional groups of the parent L-threonine molecule. The order of these protection steps is critical to achieving high yields and purity.

The protection of the hydroxyl and amino groups of threonine is essential for its effective use in peptide synthesis to avoid side reactions like O-acylation. core.ac.uktandfonline.com The choice of the Boc group for the α-amino function and the benzyl (B1604629) ether for the side-chain hydroxyl group represents a classic orthogonal protection strategy. peptide.com

N-α-Boc Protection: The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, including basic and nucleophilic environments, and its ease of removal under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA). peptide.comclockss.org This lability to acid allows for the selective deprotection of the N-terminus during peptide chain elongation without disturbing the benzyl ether or other acid-stable protecting groups. core.ac.uk

O-Benzyl Protection: The benzyl group is a robust protecting group for hydroxyl functions, typically installed using benzyl bromide under basic conditions. tandfonline.com It is stable to the acidic conditions used for Boc removal and to the basic conditions often employed in peptide synthesis. core.ac.uk The benzyl group is most commonly cleaved by catalytic hydrogenolysis or with strong acids like hydrofluoric acid (HF), conditions that typically occur at the final stage of peptide synthesis when cleaving the peptide from the resin. peptide.com

This orthogonal combination ensures that the respective functional groups remain inert until their specific deprotection is desired, providing precise control over the synthetic sequence.

The synthesis of O-benzyl-L-threonine can be efficiently achieved through a one-pot reaction. tandfonline.com This method involves the temporary protection of the α-amino group, followed by benzylation of the hydroxyl group and subsequent removal of the temporary N-protecting group under acidic conditions. tandfonline.com A notable high-yield procedure uses ethyl acetoacetate (B1235776) for the initial amino group protection. tandfonline.com

Table 1: Example of a One-Pot Synthesis for O-Benzyl-L-threonine A summary of the reaction steps for a one-pot synthesis is provided below.

| Step | Reagent(s) | Function | Yield | Reference |

|---|---|---|---|---|

| 1. N-Protection | Ethyl acetoacetate | Temporary protection of the α-amino group | - | tandfonline.com |

| 2. O-Benzylation | Benzyl bromide | Protection of the side-chain hydroxyl group | - | tandfonline.com |

Data derived from a one-pot synthesis of O-benzyl-L-threonine, which is a precursor to this compound.

Following the synthesis of O-benzyl-L-threonine, the introduction of the Boc group is typically accomplished using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. Optimization of solvent polarity, temperature, and pH is crucial to maximize yield and prevent side reactions like racemization.

Amino and Hydroxyl Group Protection Strategies

Advanced Synthetic Approaches to Threonine Derivatives with Boc and Benzyl Protection

Research has expanded beyond the parent compound to include the synthesis of various analogues of this compound, which are used to create peptides with modified properties, and to refine stereochemical control during synthesis.

The synthesis of modified threonine derivatives is a key area of research for developing peptides with enhanced stability, conformational constraints, or novel biological activities. These analogues often retain the Boc and benzyl protection scheme.

Fluorinated Analogues: Trifluoromethylated threonine analogues have been synthesized to stabilize specific peptide secondary structures, such as β-strands. For example, (2S,3R)-Boc-CF₃-Thr(Bzl) has been prepared as a building block for peptides designed to interfere with protein-protein interactions, such as those involved in amyloid peptide aggregation. beilstein-journals.org

α-Methyl Analogues: The introduction of a methyl group at the α-carbon creates a stereogenic quaternary center, which imparts significant conformational constraints on the peptide backbone. A short synthetic route to protected α-methyl threonine has been developed using organocatalytic methodologies on a prochiral starting material. thieme-connect.de

N-Methyl Analogues: N-methylation of the peptide backbone can increase metabolic stability and cell permeability. Boc-N-methyl-O-benzyl-L-threonine is a valuable building block for this purpose, used in the synthesis of complex peptide therapeutics. netascientific.com

Table 2: Examples of Modified this compound Analogues

| Analogue Name | Modification | Synthetic Application | Reference |

|---|---|---|---|

| (2S,3R)-Boc-CF₃-Thr(Bzl) | Trifluoromethyl group replaces the side-chain methyl group | Stabilization of β-strand peptide structures | beilstein-journals.org |

| Protected α-methyl threonine | Methyl group added to the α-carbon | Creation of conformationally constrained peptides | thieme-connect.de |

L-threonine possesses two stereocenters at the α- and β-carbons, giving rise to four possible stereoisomers. The naturally occurring form is (2S, 3R)-threonine, while its diastereomer is (2S, 3S)-allo-threonine. peptide.com Maintaining and controlling this stereochemistry during synthesis is paramount.

Diastereoselective reactions are crucial for synthesizing stereochemically pure threonine derivatives. Various advanced strategies have been developed to control the configuration of newly formed stereocenters.

One powerful approach involves the use of chiral auxiliaries. For instance, Evans' asymmetric enolate methodology has been applied to synthesize carbon-linked analogues of galactoserine. canada.ca In this method, a chiral oxazolidinone auxiliary directs the alkylation of an enolate, achieving high diastereoselectivity in the formation of a new stereocenter. canada.ca

Another sophisticated example is seen in the synthesis of β-lactams from N-Boc-O-benzyl-L-threonine ethyl ester. clockss.org The stereochemical outcome of the cyclization is dependent on the C-N axial chirality of an intermediary enolate. By carefully controlling the reaction conditions, specific diastereomers of the resulting β-lactam can be selectively formed. The absolute configuration of these products has been confirmed through methods such as X-ray crystallography. clockss.org

Table 3: Examples of Diastereoselective Reactions in Threonine Analogue Synthesis

| Reaction Type | Starting Material/Precursor | Conditions | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Alkylation | Evans' oxazolidinone derivative | LDA, THF, -78 °C; then Methyl Iodide | >95% de | canada.ca |

de = diastereomeric excess

These advanced methods highlight the high degree of stereochemical precision that can be achieved in the synthesis of complex threonine derivatives, enabling the creation of well-defined molecules for pharmaceutical and biological research.

Stereochemical Control in the Synthesis of Threonine Derivatives

Enantioselective Synthesis and Chiral Induction

The inherent chirality of L-threonine, possessing two stereocenters, makes enantioselective synthesis a critical aspect of its derivatization. Chiral pool strategies, starting from naturally occurring L-threonine, are commonly employed to maintain the desired stereochemistry. mdpi.com The stereoselectivity of reactions involving this compound and its derivatives is often dictated by the existing chiral centers. For instance, in nucleophilic addition reactions to aldehydes derived from threonine, the stereochemical outcome can be controlled through Cram-chelation, leading to a high diastereomeric excess of the desired product. mdpi.com

One notable approach involves the use of chiral auxiliaries. For example, the stereoselective alkylation of a homochiral glycine (B1666218) enolate, guided by a chiral auxiliary, has been reported for the enantioselective synthesis of α-amino acid derivatives. renyi.hu Another strategy employs bislactim ethers as chiral templates for the asymmetric synthesis of threonine derivatives. renyi.hu Furthermore, the chirality at the α-carbon of α-amino acid derivatives has been shown to have a decisive effect on the stereochemical course of β-lactam formation, highlighting the influence of the inherent chirality on subsequent reactions. clockss.org

The synthesis of modified tripeptides containing α-benzyl lanthionine (B1674491) has been achieved through the enantioselective alkylation of a 4-MeO-phenyloxazoline, demonstrating a method for introducing new chiral centers with high control. researchgate.net Similarly, catalytic asymmetric synthesis has emerged as a powerful tool. For example, a boron-based catalyst derived from an amino alcohol has been used for the efficient and enantioselective synthesis of homoallenylamides. acs.org

Comparison of Synthetic Efficiency and Yields Across Different Methodologies

Mixed Anhydride (B1165640) Methodologies for Derivatization

The mixed anhydride method is a classical and widely used technique for forming amide and ester bonds in peptide synthesis. google.comthieme-connect.de This method involves the activation of a carboxylic acid, such as N-Boc-protected amino acids, with a chloroformate, typically isobutyl chloroformate, in the presence of a base like N-methylmorpholine. google.com The resulting mixed anhydride is then reacted with an amine or alcohol component to form the desired derivative.

A key advantage of this method is the rapid and often quantitative formation of the product. google.com For instance, the coupling of Boc-L-phenylalanine with leucine (B10760876) t-butyl ester using the mixed anhydride method resulted in a quantitative yield (99%) with no detectable racemization. google.com The stability of the mixed anhydride intermediate is crucial and can be influenced by temperature. google.com While reactions are often conducted at low temperatures (-15 °C) to minimize side reactions, studies have shown that coupling can also be performed efficiently at room temperature. google.com

However, the potential for racemization, although often low, is a consideration, especially for sensitive amino acids. The choice of solvent and base can also impact the reaction's efficiency. Tetrahydrofuran is a commonly used solvent for these reactions. google.com

Table 1: Stability of Mixed Anhydrides at Room Temperature

| Amino Acid Derivative | Stability (Half-life in minutes) |

| Boc-L-Phenylalanine | >120 |

| This compound | >90 |

This table is based on data suggesting the high stability of various amino acid mixed anhydrides at room temperature. google.com

Reductive Amination Strategies

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines, which can be applied to the derivatization of this compound. nih.govarkat-usa.org This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. nih.gov

Various reducing agents can be employed, with sodium borohydride (B1222165) in the presence of acetic acid being an effective system. arkat-usa.org This method has been successfully used to synthesize benzyl derivatives of heterocyclic amines in good yields (50-75%). arkat-usa.org A significant advantage of direct reductive amination is the avoidance of isolating the often-unstable imine intermediate. nih.gov

In the context of Boc-protected amino acids, reductive amination can be used to introduce substituents on the amino group after deprotection of the Boc group. For example, the Boc group of N-Boc-O-benzyl-L-threonine ethyl ester can be removed, followed by reductive amination with an aldehyde (e.g., p-anisaldehyde) and a reducing agent like sodium borohydride to yield the corresponding N-substituted derivative. clockss.org This two-step sequence (deprotection followed by reductive amination) has been reported with a yield of 51% for the N-p-methoxybenzyl derivative. clockss.org

One strategy to prevent the formation of undesired tertiary amine byproducts is the addition of an electrophilic trapping agent, such as di-tert-butyl dicarbonate ((Boc)₂O), during the reduction step. nih.gov This traps the newly formed secondary amine, preventing its further reaction with the imine intermediate. nih.gov

Table 2: Yields of N-Boc-amines via Tandem Reductive Amination/N-Boc Protection

| Product | Yield (%) |

| 7-(Benzo google.compeptide.comdioxol-5-ylmethyl-tert-butoxycarbonylamino)heptanoic acid methyl ester | 92 |

This table is based on data from the synthesis of N-Boc protected secondary amines using a one-pot reductive amination/N-Boc protection strategy. nih.gov

Coupling Reagent Applications in Derivative Synthesis

A wide array of coupling reagents has been developed to facilitate amide bond formation with high efficiency and minimal racemization. peptide.comiris-biotech.de These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by an amine. iris-biotech.de

Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU, TBTU). peptide.compeptide.com The choice of coupling reagent can significantly impact the reaction rate and the level of side reactions, such as racemization. peptide.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) is a common practice to suppress racemization when using carbodiimides. peptide.com

For instance, the coupling of this compound to a resin support in solid-phase peptide synthesis (SPPS) can be achieved using dicyclohexylcarbodiimide (B1669883) (DCC). google.com More advanced and often more efficient reagents like HBTU and HATU are frequently used in modern SPPS protocols, allowing for rapid and high-yielding couplings. pnas.org The use of HATU in a rapid Boc-chemistry protocol resulted in an average coupling yield of 97.9% for the synthesis of a "difficult" peptide sequence. pnas.org

DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is another efficient coupling reagent known for its remarkable resistance to racemization, even with sensitive amino acids like Boc-Ser(Bzl)-OH. luxembourg-bio.com

Table 3: Comparison of Coupling Reagents in Peptide Synthesis

| Coupling Reagent | Additive | Key Features |

| DCC/DIC | HOBt | Commonly used, inexpensive; byproduct removal can be an issue. peptide.com |

| HBTU/HATU | - | Highly efficient, fast reaction times, low racemization. peptide.compnas.org |

| PyBOP | - | Effective for coupling N-methyl amino acids. peptide.com |

| DEPBT | - | Excellent for amide bond formation with high resistance to racemization. luxembourg-bio.com |

This table summarizes the characteristics of various coupling reagents used in the synthesis of peptide derivatives.

Applications of Boc O Benzyl L Threonine in Advanced Chemical Synthesis

Role in Peptide Synthesis

The primary application of Boc-O-benzyl-L-threonine lies in its role as a protected amino acid for the assembly of peptide chains. Peptides are sequences of amino acids linked by amide bonds, and their synthesis requires a carefully orchestrated series of reactions. Protecting groups are essential to prevent unwanted side reactions at the reactive sites of the amino acids. libretexts.org

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for creating peptides in a laboratory setting. peptide.com In this method, the peptide chain is assembled step-by-step while one end is anchored to a solid support, typically a resin. iris-biotech.de this compound is a standard building block for introducing threonine residues using the Boc/Bzl protection strategy in SPPS. alfa-chemistry.comsigmaaldrich.comsigmaaldrich.compeptide.com

The general cycle of SPPS using the Boc/Bzl strategy involves the following steps:

Attachment: The first Boc-protected amino acid is attached to the solid resin. peptide.com

Deprotection: The Boc group from the N-terminus of the resin-bound amino acid is removed using a moderately strong acid, such as trifluoroacetic acid (TFA). libretexts.orgpeptide.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized to the free amine. peptide.com

Coupling: The next Boc-protected amino acid, in this case, this compound, is activated and coupled to the free amine of the preceding amino acid, forming a new peptide bond. peptide.com

Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide chain attached to the resin. peptide.com

This cycle is repeated until the desired peptide sequence is complete. The benzyl (B1604629) group protecting the threonine side-chain remains intact throughout these cycles due to its stability to the acidic conditions used for Boc removal. peptide.com

Solution-Phase Peptide Synthesis Incorporating this compound

While SPPS is dominant for many research applications, solution-phase peptide synthesis is still valuable, particularly for large-scale production. wikipedia.org In this approach, all reactions are carried out in a solution. This compound is also utilized in this method. The synthesis involves coupling the N-Boc protected amino acid with a C-terminally protected amino acid or peptide in solution. libretexts.org The principles of selective deprotection and coupling remain the same as in SPPS. The choice of protecting groups, including the Boc and benzyl groups of this compound, is crucial for maintaining solubility and preventing side reactions during the synthesis of longer peptides in solution. google.com

Strategic Incorporation of this compound into Complex Peptide Sequences

The incorporation of threonine residues into peptide sequences can be critical for their biological activity. chemimpex.com Threonine's hydroxyl group can participate in hydrogen bonding, which is important for protein folding and receptor binding. peptide.com In some cases, threonine residues may be sites for post-translational modifications like glycosylation or phosphorylation, which can regulate the peptide's function. peptide.com

This compound allows for the precise placement of threonine within a peptide chain. The protected side chain prevents unwanted reactions during the synthesis. Once the full peptide is assembled, the benzyl group can be removed to reveal the free hydroxyl group, which can then participate in its intended biological interactions or be further modified. This strategy is essential for creating complex peptides with specific structures and functions. chemimpex.com

Impact of Boc and Benzyl Protecting Groups on Peptide Chain Elongation

The Boc/Bzl protecting group strategy offers distinct advantages and considerations in peptide synthesis. wikipedia.org The Boc group, which temporarily protects the N-terminus, is removed under moderately acidic conditions. thermofisher.com The benzyl group, which protects the threonine side-chain, is considered a more "permanent" protecting group as it requires stronger acidic conditions, like treatment with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for its removal. peptide.compeptide.com This differential lability is the cornerstone of the Boc/Bzl strategy, allowing for the selective deprotection of the N-terminus without affecting the side-chain protection during chain elongation. peptide.com

One advantage of the Boc/Bzl approach is its utility in reducing peptide aggregation during synthesis, a common challenge in the Fmoc/tBu strategy. wikipedia.org However, the harsh acidic conditions required for the final cleavage and removal of the benzyl group can sometimes lead to side reactions or degradation of sensitive peptide sequences. iris-biotech.de

| Protecting Group | Location | Removal Conditions | Role in Synthesis |

| Boc (tert-butyloxycarbonyl) | N-terminus | Moderate acid (e.g., TFA) thermofisher.com | Temporary protection during peptide chain elongation. peptide.com |

| Benzyl (Bzl) | Threonine side-chain hydroxyl | Strong acid (e.g., HF, TFMSA) peptide.com | "Permanent" protection of the side-chain during synthesis. peptide.com |

Utilization as a Chiral Building Block for Complex Molecules

The inherent chirality of L-threonine makes this compound a valuable chiral building block in asymmetric synthesis. The specific three-dimensional arrangement of its atoms is preserved and can be used to direct the stereochemistry of subsequent reactions, leading to the formation of enantiomerically pure complex molecules.

Asymmetric Synthesis of β-Lactam Structures

The β-lactam ring is a core structural motif in many widely used antibiotics. The asymmetric synthesis of these structures, which allows for the control of their three-dimensional geometry, is of significant interest in medicinal chemistry. This compound serves as an effective chiral starting material for producing specific stereoisomers of β-lactams.

In one reported method, a precursor derived from N-Boc-O-benzyl-L-threonine ethyl ester was used to synthesize β-lactams with high diastereoselectivity. medchemexpress.com The process involves a base-mediated intramolecular cyclization. A key advantage of using this threonine derivative is the complete suppression of β-elimination of the O-benzyl group, a common side reaction that can reduce the yield of the desired product. medchemexpress.com The reaction proceeds with an inversion of stereochemistry at the C(4) position of the newly formed ring. medchemexpress.com

Detailed findings from the cyclization of a threonine-derived precursor are summarized below:

Table 1: Asymmetric Synthesis of β-Lactams from a this compound-Derived Precursor

| Precursor | Reagent | Conditions | Combined Yield | Diastereomeric Ratio (15:16) |

|---|---|---|---|---|

| 10 | Cs₂CO₃, Hexafluoroisopropanol | Acetonitrile (B52724), 0 °C, 24 h | 78% | 88:12 |

Data sourced from research on β-lactam formation using a Memory of Chirality (MOC) strategy. medchemexpress.com

Synthesis of Threoninol Derivatives

Threoninol, the corresponding amino alcohol of threonine, and its derivatives are important chiral building blocks in organic synthesis. chemimpex.com Boc-O-benzyl-L-threoninol is synthesized from this compound via reduction of the carboxylic acid group. This transformation is a standard procedure in organic chemistry, often accomplished with high efficiency using reducing agents.

The synthesis typically involves the reduction of the carboxylic acid, often after conversion to an ester or mixed anhydride (B1165640), using a hydride reagent like lithium borohydride (B1222165) or sodium borohydride. nih.gov This process selectively reduces the carboxyl group while the Boc and benzyl protecting groups remain intact, yielding the desired protected threoninol derivative. nih.gov This derivative is a versatile intermediate for further synthetic applications, such as in peptide synthesis and the development of peptide-based therapeutics. chemimpex.comgoogle.com For instance, the incorporation of a threoninol residue at the C-terminus of a peptide can increase its resistance to metabolic degradation. google.com

Applications in Bioconjugation and Chemical Modification

The unique structure of this compound makes it a valuable tool in the fields of bioconjugation and the chemical modification of biomolecules. chemimpex.com The protected functional groups allow it to be incorporated into larger molecules like peptides, after which the protecting groups can be selectively removed to enable further reactions at specific sites.

Development of Targeted Drug Delivery Systems through Bioconjugation

This compound and its derivatives are instrumental in the development of sophisticated drug delivery systems. researchgate.netthermofisher.com Bioconjugation techniques using these molecules allow for the attachment of therapeutic agents to targeting moieties, such as antibodies, creating systems that can deliver drugs specifically to diseased cells. researchgate.net Threonine's structure provides a site for attaching linkers, which can improve the stability and solubility of complex biopharmaceuticals like antibody-drug conjugates (ADCs).

The use of threonine derivatives in bioconjugates can enhance the targeted delivery of drugs, potentially increasing their efficacy while minimizing side effects. researchgate.netchemicalbook.com The this compound scaffold is particularly useful as it can be integrated into a larger molecular system, and subsequent removal of the protecting groups provides reactive handles for attaching drugs or other functional molecules. chemimpex.com

Protein Engineering and Modification Strategies

In protein engineering, scientists aim to modify the structure of proteins to enhance their properties, such as stability or activity. google.com this compound is used as a building block in solid-phase peptide synthesis (SPPS) to introduce a threonine residue with a protected side chain into a peptide sequence. google.compeptide.com

The benzyl group serves as a stable protecting group for the hydroxyl side chain, which is orthogonal to the acid-labile Boc group on the amine. peptide.com This allows for the selective deprotection of the amine for peptide chain elongation, while the hydroxyl group remains protected. peptide.com After the full peptide is synthesized, the benzyl group can be removed, typically by hydrogenolysis, exposing the hydroxyl group. peptide.com This free hydroxyl group can then be used for specific post-synthesis modifications, such as glycosylation or phosphorylation, which are crucial for the biological function of many proteins. peptide.com This strategy allows for the creation of semi-synthetic proteins with tailored properties for biopharmaceutical applications. google.com

Conjugation with N-hydroxysuccinimide Esters

To facilitate bioconjugation, the carboxylic acid group of this compound can be activated. A common and highly effective method is its conversion to an N-hydroxysuccinimide (NHS) ester. researchgate.netthermofisher.com this compound N-hydroxysuccinimide ester is a stable, crystalline solid that is commercially available and widely used in bioconjugation chemistry. researchgate.netsigmaaldrich.com

NHS esters are highly reactive towards primary amino groups, such as the side chain of lysine (B10760008) residues in proteins, forming a stable amide bond. peptide.com This reaction is a cornerstone of protein labeling and modification. By converting this compound into its NHS ester, it becomes a potent amine-reactive reagent, enabling its covalent attachment to proteins and other biomolecules in a targeted manner. researchgate.net This is a key step in creating the drug delivery systems and modified proteins discussed in the previous sections. The reaction is typically efficient in aqueous environments at a pH range of 7 to 8.

Table 2: Properties of this compound N-hydroxysuccinimide ester

| Property | Value |

|---|---|

| CAS Number | 32886-43-4 |

| IUPAC Name | 2,5-dioxopyrrolidin-1-yl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)butanoate |

| Molecular Formula | C₂₀H₂₆N₂O₇ |

| Physical Form | White solid |

| Purity | ~98% |

Data sourced from a commercial supplier. sigmaaldrich.com

Mechanistic Investigations and Reaction Pathways Involving Boc O Benzyl L Threonine

Cleavage and Deprotection Mechanisms of Boc and Benzyl (B1604629) Groups

The orthogonal stability of the tert-butoxycarbonyl (Boc) and benzyl (Bzl) groups is a cornerstone of their application. The Boc group is labile to acid, while the benzyl group is typically removed under reductive conditions. biosynth.com

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is readily cleaved under acidic conditions. wikipedia.org The most common reagent for this purpose is trifluoroacetic acid (TFA), often used in a solution with a solvent like dichloromethane (B109758) (DCM). wikipedia.orgcommonorganicchemistry.com

The mechanism proceeds via protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the fragmentation of the protonated carbamate (B1207046) into a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the deprotected amine. wikipedia.org The stability of the tert-butyl cation is a key driving force for this reaction. A complication can arise from the reactivity of this cation, which may alkylate other nucleophilic sites in the molecule; this can be prevented by using scavenger reagents like anisole (B1667542) or thioanisole. wikipedia.orgkuleuven.be Kinetic studies have shown that the reaction rate can exhibit a second-order dependence on the concentration of the acid. acs.org

Table 1: Common Acidic Conditions for Boc Deprotection This table is interactive. Click on the headers to sort.

| Reagent(s) | Solvent | Typical Conditions | Reference(s) |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 25-50% TFA, Room Temp, 1-2h | wikipedia.orgcommonorganicchemistry.com |

| Hydrochloric acid (HCl) | Dioxane / Methanol (B129727) | 4M HCl, Room Temp, 30 min | acs.org |

| Sulfuric acid (H₂SO₄) | t-BuOAc or MeSO₃H | Concentrated acid | acs.org |

| Trimethylsilyl iodide (TMSI) then Methanol | Acetonitrile (B52724) | For substrates sensitive to strong acids | wikipedia.org |

| Aluminum chloride (AlCl₃) | Acetonitrile | For selective cleavage in the presence of other acid-labile groups | wikipedia.org |

The benzyl (Bzl) group, used here to protect the hydroxyl function of the threonine side chain, is most commonly removed by catalytic hydrogenation. youtube.comyoutube.com This process, also known as hydrogenolysis, involves treating the substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on a carbon support (Pd/C). youtube.comcommonorganicchemistry.com

The reaction takes place on the surface of the palladium catalyst. chemicalforums.com It results in the cleavage of the carbon-oxygen bond of the benzyl ether, yielding the unprotected alcohol and toluene (B28343) as a byproduct, which is easily removed. youtube.comyoutube.com This method is highly efficient and clean, and it is orthogonal to the acid-labile Boc group, meaning the benzyl group can be removed without affecting the Boc-protected amine. kuleuven.be

Table 2: Typical Conditions for Benzyl Ether Hydrogenolysis This table is interactive. Click on the headers to sort.

| Catalyst | Hydrogen Source | Solvent | Typical Conditions | Reference(s) |

|---|---|---|---|---|

| Palladium on Carbon (10% Pd/C) | H₂ gas (1 atm) | Ethanol (B145695), Methanol, or Ethyl Acetate (B1210297) | Room Temperature | youtube.comcommonorganicchemistry.comresearchgate.net |

| Palladium Hydroxide on Carbon (Pd(OH)₂/C) | H₂ gas (1 atm) | THF/Methanol | Room Temperature | researchgate.net |

| Ammonium (B1175870) formate | Palladium on Carbon (Pd/C) | Methanol/Water | Catalytic Transfer Hydrogenation, Reflux | researchgate.net |

Acidolysis of Boc Protecting Group

Stereochemical Influences on Reaction Outcomes

The two chiral centers present in L-threonine, at the α- and β-carbons, exert significant influence on the stereochemical course of reactions involving Boc-O-benzyl-L-threonine.

In certain reactions, particularly those proceeding through enolate intermediates, the stereochemical outcome is dictated not by the inherent point chirality of the molecule but by a phenomenon known as C-N axial chirality. clockss.org When an enolate is formed from an N-acyl, N-alkyl amino acid derivative like a Boc-threonine derivative, rotation around the nitrogen-carbonyl carbon (N-C) bond can be severely restricted. This restricted rotation creates a chiral axis. clockss.orgresearchgate.net

Research has shown that this C-N axial chirality of the intermediary enolate can have a decisive effect on the stereochemical course of subsequent reactions, such as alkylations or cyclizations. clockss.org The enolate intermediate adopts a preferred conformation, and reagents will approach from the less sterically hindered face, leading to a predictable stereochemical outcome. Remarkably, this axial control can be so powerful that it overrides the directing influence of the existing chiral center at the β-carbon of the threonine residue. clockss.org This concept falls under the broader strategy of "memory of chirality," where transient axial chirality dictates the formation of stable point chirality. researchgate.net

In reactions where new stereocenters are created, the existing (2S, 3R) configuration of this compound plays a crucial role in diastereoselection. The chiral scaffold directs the approach of incoming reagents, leading to the preferential formation of one diastereomer over others. nih.govacs.org This is a fundamental principle in asymmetric synthesis.

For example, in the alkylation of bicyclic derivatives formed from N-Boc-threonine esters, exceptional diastereoselectivities have been observed. nih.gov The stereochemical outcome is highly sensitive to the three-dimensional arrangement of the substituents, which affects the thermodynamic stability of the possible isomeric products. nih.govacs.org The ability to control the formation of diastereomers is critical, as different diastereomers can have vastly different biological activities and physical properties. nih.gov The challenge of controlling stereochemistry at the β-carbon is a well-known issue in synthetic chemistry, often referred to as the "Cβ diastereoselectivity problem". researchgate.net

Table 3: Factors Influencing Diastereoselectivity in Reactions of Threonine Derivatives This table is interactive. Click on the headers to sort.

| Factor | Description | Impact | Reference(s) |

|---|---|---|---|

| Substrate Conformation | The preferred three-dimensional arrangement of the threonine derivative. | Dictates the steric environment around the reactive center, influencing the trajectory of reagent attack. | nih.govd-nb.info |

| Reaction Conditions | Temperature, solvent, and nature of the base or catalyst used. | Can shift the reaction from kinetic to thermodynamic control, favoring the formation of the most stable diastereomer. Lower temperatures often enhance kinetic control. | researchgate.net |

| Chiral Auxiliaries | Covalently attached chiral groups that direct the stereochemical course of a reaction. | Can create highly ordered transition states, leading to high levels of diastereoselectivity. | nih.govacs.org |

| Nature of Reagents | The size and electronic properties of the electrophile or nucleophile. | Steric bulk can significantly amplify the facial bias imposed by the existing chiral centers. | d-nb.info |

Effects of C-N Axial Chirality on Stereochemical Course

Side Reactions and Their Mitigation During Synthesis and Derivatization

The use of protected threonine derivatives in synthesis, especially peptide synthesis, is susceptible to several side reactions. The functionalized side chain and the chiral α-carbon are the primary sites for these unwanted transformations. bibliomed.org

A primary concern is racemization of the α-carbon, which can occur during the activation of the carboxyl group for peptide bond formation. peptide.comhighfine.com The mechanism often involves the formation of a planar 5(4H)-oxazolone intermediate, which allows for the loss of stereochemical integrity upon protonation. bibliomed.org Mitigation strategies include the use of racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or copper(II) chloride (CuCl₂), employing less basic conditions, and choosing appropriate coupling reagents. peptide.comhighfine.comnih.gov

If the benzyl protecting group on the side-chain hydroxyl is removed prematurely, the free hydroxyl group can participate in side reactions. An N→O acyl shift can occur under acidic conditions, where the adjacent amide bond of the peptide backbone rearranges to form a more stable ester linkage (a depsipeptide). bibliomed.orgpeptide.com Furthermore, the unprotected hydroxyl group can be susceptible to O-acylation during coupling steps, leading to branched or capped peptides. tandfonline.com The primary mitigation for these issues is ensuring the stability and presence of the benzyl protecting group until the desired stage of synthesis.

Finally, the deprotection steps themselves can cause side reactions. As mentioned, the tert-butylation of nucleophilic residues (e.g., tryptophan) by the tert-butyl cation generated during Boc cleavage is a known issue. kuleuven.be This is typically managed by adding scavengers to the cleavage cocktail. wikipedia.org

Table 4: Summary of Side Reactions and Mitigation Strategies This table is interactive. Click on the headers to sort.

| Side Reaction | Cause | Description | Mitigation Strategies | Reference(s) |

|---|---|---|---|---|

| Racemization | Base-catalyzed abstraction of the α-proton during carboxyl activation. | Loss of stereochemical purity at the α-carbon via an oxazolone (B7731731) intermediate. | Use of additives (HOBt, HOAt, CuCl₂), choice of non-racemizing coupling reagents, careful control of base. | peptide.comhighfine.comnih.gov |

| N→O Acyl Shift | Acid-catalyzed intramolecular rearrangement. | The peptide backbone's N-acyl group migrates to the side-chain hydroxyl group (if unprotected), forming an ester. | Maintain side-chain protection; the reaction is often reversible under basic conditions. | bibliomed.orgpeptide.comresearchgate.net |

| O-Acylation | Nucleophilic attack by the unprotected side-chain hydroxyl group. | Unwanted acylation of the threonine side chain during coupling reactions. | Maintain robust side-chain protection (e.g., the benzyl group) throughout the synthesis. | bibliomed.orgtandfonline.com |

| tert-Butylation | Reaction with the tert-butyl cation generated during Boc deprotection. | Alkylation of electron-rich/nucleophilic residues like Trp or Tyr. | Addition of scavengers (e.g., anisole, thioanisole, triethylsilane) to the deprotection mixture. | wikipedia.orgkuleuven.be |

β-Elimination Suppression

A significant side reaction encountered during the synthesis of peptides containing serine and threonine residues is β-elimination. This reaction is particularly prevalent under basic conditions, such as those used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS).

The mechanism of β-elimination for a threonine residue begins with the abstraction of the α-proton by a base. This is followed by the elimination of the hydroxyl group from the β-carbon, resulting in the formation of a reactive dehydroamino acid intermediate. This intermediate can then undergo undesirable reactions, such as addition of nucleophiles present in the reaction mixture (e.g., piperidine (B6355638) used for Fmoc deprotection), leading to the formation of peptide impurities. spbu.ru

The strategic protection of the side-chain hydroxyl group of threonine is the most effective method to prevent this β-elimination pathway. In this compound, the hydroxyl group is converted to a benzyl ether. This modification is crucial because an ether linkage is not a suitable leaving group under the basic conditions that promote β-elimination. By blocking the hydroxyl functionality, the elimination step is effectively inhibited. peptide.com

In the context of the Boc/Bzl protection strategy, where the temporary Nα-Boc group is removed with acid and side-chain protecting groups like benzyl ethers are cleaved under stronger acidic conditions (e.g., HF) or by hydrogenolysis, the O-benzyl group remains stable throughout the peptide chain assembly. peptide.com This ensures that the β-elimination side reaction is suppressed during the coupling and deprotection cycles.

Studies involving the N-methylation of a related compound, N-tert-butyloxycarbonyl-O-benzyl-L-serine, have shown that β-elimination can still occur under certain conditions, leading to an N-methyldehydroalanine derivative. However, this elimination was completely suppressed when the reaction temperature was lowered, highlighting the importance of reaction conditions in controlling this side reaction even with a protected hydroxyl group. cdnsciencepub.comcdnsciencepub.com

Racemization Studies in Peptide Coupling Reactions

Maintaining the stereochemical integrity of amino acids during peptide bond formation is paramount. Racemization, the conversion of a chiral amino acid into a mixture of L- and D-isomers, can occur during the activation of the carboxylic acid group, which is a necessary step for peptide coupling. uniurb.it The use of Nα-urethane-based protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a well-established strategy to suppress racemization. google.comnih.gov

The mechanism of racemization often involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The α-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemistry. Urethane-protected amino acids, like this compound, are significantly less prone to forming these oxazolone intermediates compared to N-acyl-protected amino acids, thereby minimizing the risk of racemization. uniurb.it

Research has demonstrated the effectiveness of using this compound in achieving peptide couplings with high enantiomeric purity. A key study involving the synthesis of a dipeptide provides concrete evidence of the suppression of racemization.

| Reactants | Coupling Method | Activation Conditions | Product | Observed Racemization | Reference |

|---|---|---|---|---|---|

| This compound + Leucine (B10760876) methyl ester | Mixed Anhydride | Isobutyl chloroformate, -15°C | t-Butyloxycarbonyl-O-Benzyl Threonyl Leucine Methyl Ester | Not detectable | google.com |

As detailed in the table, the coupling of this compound using the mixed anhydride method proceeded with no detectable racemization, resulting in a quantitative yield of the desired peptide. google.com This highlights the robustness of the Boc protecting group in preserving the stereochemistry of the threonine residue during activation and coupling.

Several factors influence the extent of racemization during peptide synthesis, including the choice of coupling reagent, base, solvent, and temperature. peptide.compeptide.com While reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient, they can sometimes lead to racemization, especially with sensitive amino acids. peptide.com The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) or its derivatives is a common practice to suppress this side reaction. peptide.com The successful, racemization-free coupling reported for this compound underscores the inherent stability of this protected amino acid against epimerization under optimized coupling conditions. google.com

Advanced Analytical and Characterization Methodologies for Boc O Benzyl L Threonine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of protected amino acids, offering non-destructive and highly informative data regarding molecular structure and composition. researchgate.net Different spectroscopic methods provide complementary information, which, when combined, allows for the unambiguous characterization of Boc-O-benzyl-L-threonine.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid technique used to identify the functional groups present in a molecule. The method relies on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. iris-biotech.de For this compound, the IR spectrum provides clear evidence for its key structural components.

The presence of the tert-butoxycarbonyl (Boc) protecting group is confirmed by a strong absorption band corresponding to the carbonyl (C=O) stretch. The benzyl (B1604629) ether linkage and the carboxylic acid moiety also exhibit characteristic absorption bands. These spectral fingerprints are crucial for verifying the successful synthesis and protection of the threonine derivative. nih.gov An analysis of its spectrum reveals distinct peaks that confirm the compound's identity. sigmaaldrich.com

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | ~2500-3300 (broad) | nih.gov |

| Amide (N-H) | Stretching | ~3300-3500 | iris-biotech.de |

| Aromatic C-H (Benzyl) | Stretching | ~3000-3100 | nih.gov |

| Aliphatic C-H | Stretching | ~2850-2980 | nih.gov |

| Boc Carbonyl (C=O) | Stretching | ~1680-1710 | |

| Carboxylic Acid Carbonyl (C=O) | Stretching | ~1700-1725 | nih.gov |

| Aromatic C=C (Benzyl) | Stretching | ~1450-1600 | nih.gov |

| Benzyl Ether (C-O) | Stretching | ~1070-1170 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. researchgate.net Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are used to map the precise connectivity and spatial arrangement of atoms within this compound.

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum shows characteristic signals for the protons of the benzyl group, the tert-butyl group of the Boc protector, and the protons on the threonine backbone. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Studies on N-Boc-L-threonine derivatives have shown that the chemical shifts of the carbonyl carbons are influenced by factors such as intramolecular hydrogen bonding, which can stabilize the structure. researchgate.net The use of stable isotope-labeled (e.g., ¹⁵N, ¹³C) versions of the compound further enhances NMR studies, particularly in biomolecular applications. isotope.comshoko-sc.co.jp

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Carboxylic Acid (OH) | ~10.6 | Singlet (broad) | chemicalbook.com |

| Benzyl Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet | chemicalbook.com |

| Amide (NH) | ~5.3 | Doublet | chemicalbook.com |

| Benzyl Methylene (OCH₂) | ~4.4-4.6 | Multiplet | chemicalbook.com |

| Threonine α-CH | ~4.3 | Multiplet | chemicalbook.com |

| Threonine β-CH | ~4.1-4.2 | Multiplet | chemicalbook.com |

| Boc tert-butyl ((CH₃)₃C) | ~1.4-1.5 | Singlet | chemicalbook.com |

| Threonine γ-CH₃ | ~1.2-1.3 | Doublet | chemicalbook.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the precise molecular weight of this compound, confirming its elemental composition, and to study its fragmentation patterns, which provides further structural verification. eurisotop.com The molecular weight of this compound is 309.36 g/mol . nih.govsigmaaldrich.comthermofisher.com

Techniques such as Electrospray Ionization (ESI) are commonly used to generate the molecular ion. rsc.org Under mass spectrometric conditions, the molecular ion of this compound fragments in a predictable manner. chemicalbook.com Key fragmentation pathways often involve the loss of the tert-butyl group (57 Da), the entire Boc group (101 Da), or cleavage of the benzyl ether, leading to a fragment ion at m/z 91 (the tropylium (B1234903) ion). Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce further fragmentation, providing even more detailed structural information. rsc.orguu.nl

| m/z | Proposed Fragment Identity | Reference |

|---|---|---|

| 309 | [M]⁺, Molecular Ion | chemicalbook.com |

| 253 | [M - C₄H₈]⁺ (Loss of isobutylene) | chemicalbook.com |

| 209 | [M - Boc]⁺ (Loss of Boc group) | chemicalbook.com |

| 148 | [M - Boc - CH₂Ph]⁺ Fragment | chemicalbook.com |

| 91 | [C₇H₇]⁺ (Tropylium ion from benzyl group) | chemicalbook.com |

| 57 | [C₄H₉]⁺ (tert-butyl cation) | chemicalbook.com |

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of pharmaceutical ingredients and synthetic intermediates like this compound. iris-biotech.de The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For a compound of moderate polarity like this compound, reversed-phase HPLC (RP-HPLC) is typically employed, often using a C18 or C8 silica-based stationary phase. Elution is carried out with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with an acid modifier like trifluoroacetic acid (TFA) or formic acid. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, typically by UV absorbance. Commercial suppliers routinely use HPLC to certify the purity of this compound, with specifications commonly at or above 98-99%. vwr.comthermofisher.comaksci.com

| Parameter | Description | Reference |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | thermofisher.com |

| Stationary Phase | Octadecylsilane (C18) or Octylsilane (C8) bonded to silica (B1680970) particles | iris-biotech.de |

| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol, often with 0.1% TFA | rsc.org |

| Detection | UV Absorbance (typically at ~214 nm for peptide bonds or ~254 nm for aromatic rings) | epo.org |

| Purity Specification | ≥98.0% to ≥99% | vwr.comthermofisher.comaksci.com |

Thin-Layer Chromatography (TLC) for Reaction Progress and Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of reactions and for assessing the purity of fractions during purification. iris-biotech.de The stationary phase, typically silica gel, is coated on a plate of glass or aluminum. researchgate.net The sample is spotted on the plate, which is then developed in a sealed chamber containing a solvent system (mobile phase).

The separation occurs as the mobile phase moves up the plate by capillary action, with different components traveling at different rates based on their polarity and affinity for the stationary and mobile phases. For instance, in the synthesis and purification involving this compound, a mobile phase of n-butanol, water, and acetic acid has been utilized with silica gel plates. epo.org The positions of the separated components are visualized, often under UV light if the compounds are UV-active, or by staining with a chemical reagent. iris-biotech.de The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. iris-biotech.de Purity specifications of ≥98% by TLC are also reported. sigmaaldrich.com

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ | epo.org |

| Mobile Phase (Eluent) | n-Butanol : Water : Acetic Acid (100:30:10 v/v/v) | epo.org |

| Visualization | UV light (254 nm) or chemical stain (e.g., ninhydrin (B49086) for deprotected amines) | iris-biotech.deepo.org |

| Application | Reaction monitoring, purity assessment | epo.orgpnas.org |

Column Chromatography for Purification

Column chromatography is a fundamental technique for the purification of intermediates in peptide synthesis, including N-Boc protected amino acids like this compound. The method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

For Boc-protected amino acids, silica gel is the most commonly used stationary phase. chemicalforums.comderpharmachemica.com The acidic nature of silica gel can potentially cause the deprotection of the acid-labile Boc group; however, in the majority of cases, the Boc group is stable enough to withstand the conditions of silica gel chromatography. chemicalforums.com The choice of mobile phase (eluent) is critical and is typically a mixture of a non-polar and a more polar solvent. The polarity is fine-tuned to achieve optimal separation of the desired product from impurities and unreacted starting materials.

In synthetic procedures involving related Boc-protected amino acid derivatives, various solvent systems have been successfully employed for purification via silica gel column chromatography. Common eluents include mixtures of ethyl acetate (B1210297) and hexanes, or dichloromethane (B109758) and ethyl acetate. mdpi.comtsijournals.com For instance, a protocol for purifying a Boc-protected ethylenediamine (B42938) derivative utilized a mobile phase of 5% methanol in chloroform (B151607) over silica gel (60-120 mesh). derpharmachemica.com Another example involved the purification of a Boc-protected phosphonate (B1237965) derivative on a silica gel column using a dichloromethane-ethyl acetate (4:1, v/v) mixture. mdpi.com

A specific patent application detailing the synthesis of peptides containing the this compound moiety describes its purification using column chromatography on silica gel 60 (70-230 mesh). epo.org In this process, impurities were first removed by eluting with a mixture of ethanol (B145695) and 28% ammonia (B1221849) (95:5), demonstrating a tailored approach to purifying complex reaction mixtures. epo.org

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| Boc-protected amino acid derivatives | Silica Gel | Dichloromethane-Ethyl Acetate (4:1) | mdpi.com |

| Boc-protected ethylenediamine | Silica Gel (60-120 mesh) | 5% Methanol in Chloroform | derpharmachemica.com |

| Peptide containing this compound | Silica Gel 60 (70-230 mesh) | Ethanol: 28% Ammonia (95:5) | epo.org |

| Boc-protected oxazolidine | Silica Gel (100-200 mesh) | 10-12% Ethyl Acetate in Hexane | tsijournals.com |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful and definitive technique for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. nih.gov This method relies on the diffraction of X-rays by the ordered array of atoms in a single crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise spatial arrangement of each atom, bond lengths, and bond angles. wisc.edu

For chiral molecules like amino acids and their derivatives, X-ray crystallography can unambiguously establish the absolute configuration (e.g., L or D). nih.govresearchgate.net This is achieved through the analysis of anomalous dispersion, an effect where the scattering of X-rays by electrons is slightly out of phase, particularly with heavier atoms present. nih.gov The Flack parameter is a key value derived from the data that indicates whether the determined absolute structure is correct. nih.gov

While a specific crystal structure for this compound was not identified in the surveyed literature, the technique has been widely applied to determine the absolute and relative stereochemistry of various threonine derivatives and threonine-containing peptides. researchgate.netnus.edu.sgethz.ch For example, the crystal structure of a threonine-forming oxazetidine building block was determined to confirm its relative stereochemistry before its use in protein synthesis. ethz.ch Similarly, the absolute configuration of novel chiral ligands derived from L-threonine has been confirmed using this method. nus.edu.sg These examples underscore the reliability and importance of X-ray crystallography in the structural verification of complex chiral building blocks used in synthetic chemistry.

Optical Rotation Measurements for Chiral Purity

Polarimetry, the measurement of optical rotation, is a standard and non-destructive technique used to characterize chiral substances and assess their enantiomeric purity. schmidt-haensch.com Chiral molecules, such as the L-enantiomer of this compound, rotate the plane of polarized light. The magnitude and direction of this rotation are characteristic properties of the compound under specific conditions. schmidt-haensch.comnih.gov

The specific rotation, [α], is a standardized value calculated from the observed rotation, taking into account the concentration of the sample, the path length of the polarimeter tube, the temperature, and the wavelength of the light used (typically the sodium D-line, 589 nm). thermofisher.com For this compound, a positive specific rotation value confirms the presence of the L-enantiomer. The value is a critical quality control parameter, and consistency with reported values indicates high chiral purity. haihangindustry.com For instance, a product specification sheet lists an optical purity requirement of ≤0.3% for the D-enantiomer. haihangindustry.com

Different suppliers report slightly varying specific rotation values, which can be attributed to minor differences in measurement conditions or sample purity. For example, values for this compound are reported as +16.5° (c=1 in methanol) and +22° (c=2 in 95% ethanol). vwr.comechemi.com The specific rotation of derivatives will differ from the parent compound, as seen with this compound N-hydroxysuccinimide ester, which has a reported specific rotation of -6 ± 1° (c=1 in MeOH). chemimpex.com

| Compound | Specific Rotation [α] | Conditions | Reference |

|---|---|---|---|

| This compound | +16.3 ± 0.1° | 20°C, D-line, c=1 in methanol | thermofisher.com |

| This compound | +16.5° | 20°C, D-line, c=1 in methanol | vwr.com |

| This compound | +13.5 to +18.5° | 25°C, D-line, c=1 in methanol | sigmaaldrich.com |

| This compound | +16.0 ± 2.5° | 20°C, D-line, c=1 in methanol | haihangindustry.com |

| This compound | +22° | 22°C, D-line, c=2 in 95% ethanol | echemi.com |

| This compound N-hydroxysuccinimide ester | -6 ± 1° | 20°C, D-line, c=1 in methanol | chemimpex.com |

Future Research Directions and Emerging Applications of Boc O Benzyl L Threonine

Expansion into Novel Therapeutic Modalities

The application of threonine derivatives is expanding into new therapeutic areas. The structural modifications enabled by compounds like Boc-O-benzyl-L-threonine are instrumental in developing new drug candidates. chemimpex.com

Detailed research findings indicate that modified threonine residues can enhance a drug's stability, solubility, and binding affinity, which can lead to more effective therapeutic outcomes. For instance, threonine analogs are being investigated for the development of enzyme inhibitors and antiviral drugs where precise interactions with target proteins are critical. In the synthesis of desmuramylpeptide NOD2 agonists, which are potent immunomodulators, Boc-protected L-threonine has been used as a key intermediate to create variations of the peptide structure for structure-activity relationship studies. acs.org This highlights the potential for creating a new generation of vaccines and immunotherapies.

Furthermore, the integration of such protected amino acids into peptide synthesis allows for the creation of complex structures with specific biological activities. chemimpex.com This is particularly relevant in the design of prodrugs that can improve bioavailability. chemimpex.com The versatility of these derivatives is also being harnessed in the development of antibody-drug conjugates (ADCs), where the threonine structure provides a site for linker attachment to enhance stability and solubility.

Development of Advanced Materials and Bioconjugates

The use of this compound extends into the realm of material science and bioconjugation, where it is used to create advanced materials. chemimpex.com Threonine derivatives are key in the development of biopolymers and drug delivery systems. The hydroxyl group of threonine can be chemically modified to attach various functional groups, a property crucial for bioconjugation. chemimpex.com

Research has demonstrated the potential of amino acid-based hydrogels as effective antibacterial materials for biomedical applications. researchgate.net These hydrogels can be formed through the self-assembly of protected amino acids, offering a bottom-up approach to designing novel micro- and nano-architectures. researchgate.net Additionally, threonine and its derivatives are utilized in producing biodegradable polymers with applications in medical devices like surgical sutures, implants, and tissue engineering scaffolds.

A specific application is seen in the development of fullerene-based nanocompositions. A C60-L-threonine derivative has shown biological activity that promotes plant resistance to stress factors, indicating potential applications in agriculture. scispace.com

Catalytic and Asymmetric Synthesis Leveraging Threonine Derivatives

Threonine derivatives are valuable in the field of catalytic and asymmetric synthesis. Asymmetric hydrogenation is a major method for synthesizing amino acids, often using chiral rhodium complexes as catalysts. renyi.hu The development of efficient methods for synthesizing stereochemically pure functionalized Weinreb amides from serine and threonine is a notable advancement. thieme.de These amides are versatile synthetic intermediates for preparing a wide range of carbonyl compounds. thieme.de

A copper(II)-catalyzed Chan-Lam cross-coupling reaction has been developed for the O-arylation of protected serine and threonine derivatives, including Boc-protected threonine. acs.org This method allows for the synthesis of novel unnatural β-aryloxy-α-amino acid derivatives under mild conditions. acs.org Such methodologies are crucial for creating libraries of compounds for drug discovery.

Furthermore, synthetic peptides themselves are emerging as effective catalysts for a broad array of asymmetric transformations. nih.gov The modular and tunable structures of peptides make them well-suited as chiral catalysts. nih.gov The incorporation of specifically protected amino acids like this compound is fundamental to building these catalytic peptides.

Integration into High-Throughput Synthesis and Screening Platforms

The demand for rapid discovery and optimization of new molecules in the pharmaceutical industry has led to the adoption of high-throughput experimentation (HTE). acs.org this compound and similar protected amino acids are well-suited for integration into these platforms. The use of such building blocks in solid-phase peptide synthesis (SPPS) is a case in point. nih.gov

HTE workflows enable the parallel execution of numerous reactions, significantly accelerating the development process. acs.org The availability of a wide range of commercially available Fmoc- and Boc-protected amino acid building blocks, including modified derivatives, facilitates the straightforward synthesis of diverse peptide libraries. nih.govchemie-brunschwig.chshoko-sc.co.jp These libraries can then be screened for biological activity, a process that is central to modern drug discovery. The synthesis of a pentapeptide intermediate for Atosiban, a drug used to halt premature labor, utilized N-Boc-O-benzyl threonine, showcasing its role in the solution-phase synthesis of complex peptides. mdpi.com

The evolution of HTE is moving towards more user-led approaches, which will likely increase the demand for readily available and versatile chemical building blocks like this compound. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.